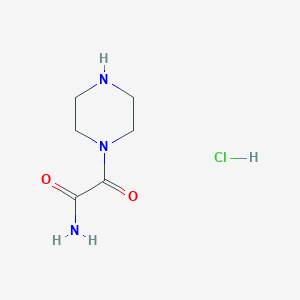

2-Oxo-2-piperazin-1-yl-acetamide hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-oxo-2-piperazin-1-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2.ClH/c7-5(10)6(11)9-3-1-8-2-4-9;/h8H,1-4H2,(H2,7,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGOJGYYTIQWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Oxo-2-piperazin-1-yl-acetamide hydrochloride is a compound of significant interest due to its diverse biological activities. This article reviews the existing literature on its biological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by data tables and case studies.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound and its derivatives.

Mechanism of Action:

The compound has been shown to induce apoptosis in various cancer cell lines. For instance, a study indicated that derivatives of this compound exhibited cytotoxic effects superior to traditional chemotherapeutics like bleomycin in FaDu hypopharyngeal tumor cells .

Table 1: Anticancer Activity of this compound Derivatives

| Compound Derivative | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative A | FaDu | 15.5 | |

| Derivative B | MCF-7 | 20.3 | |

| Derivative C | A549 | 18.7 |

Antimicrobial Activity

The antimicrobial properties of this compound have also been extensively studied. It has demonstrated effectiveness against various bacteria and fungi.

Antibacterial Activity:

Research indicates that the compound exhibits significant antibacterial activity, particularly against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA). Compounds derived from the piperazine framework were found to be more potent than traditional antibiotics like ampicillin .

Table 2: Antimicrobial Efficacy of this compound

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 8 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 12 |

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in the context of Alzheimer's disease.

Cholinesterase Inhibition:

Studies have reported that this compound acts as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's pathology. The inhibition of these enzymes could lead to improved cognitive function by increasing acetylcholine levels in the brain .

Case Study:

A specific derivative was tested for its ability to inhibit cholinesterases, showing promising results compared to Donepezil, a standard treatment for Alzheimer's disease. The study emphasized the importance of structural modifications in enhancing biological activity .

Scientific Research Applications

Anticonvulsant Activity

Research indicates that 2-oxo-2-piperazin-1-yl-acetamide hydrochloride exhibits significant anticonvulsant properties. It has been studied for its interactions with neuronal voltage-sensitive sodium channels, which are crucial for action potential propagation in neurons. Compounds similar to this one have shown potential in treating epilepsy by modulating neurotransmitter release and ion channel activity .

Table 1: Anticonvulsant Activity of Derivatives

| Compound Name | Method of Evaluation | Activity Level |

|---|---|---|

| This compound | Maximal Electroshock (MES) | Active |

| N-phenyl derivatives | 6-Hz model | Varies by structure |

Oncology Research

The compound's derivatives are also being explored for potential therapeutic uses in oncology. The structural modifications of piperazine derivatives have been linked to improved efficacy against certain cancer cell lines, making them candidates for further development in cancer therapies .

Neurological Disorders

In addition to epilepsy, research has indicated that this compound may have applications in treating other neurological disorders due to its ability to influence neurotransmitter systems .

Structure-Activity Relationship (SAR) Studies

SAR studies have revealed that modifications in the piperazine or acetamide portions can significantly influence the efficacy and potency against seizures. For example, variations in substituents on the piperazine ring have been correlated with changes in biological activity .

Table 2: Structural Variations and Biological Activities

| Compound Name | Structural Variation | Notable Activity |

|---|---|---|

| N-cyclopropyl derivative | Cyclopropyl substitution | Potential antipsychotic |

| 4-substituted methyl derivatives | Methyl substitution | Antidepressant effects |

Case Studies and Research Findings

Several studies have highlighted the anticonvulsant activity of related compounds:

- A study evaluated twenty-two new N-phenyl derivatives for their anticonvulsant activity using animal models. The results indicated that specific modifications enhanced efficacy against seizures, particularly in models mimicking human partial epilepsy .

- Another investigation focused on the pharmacological parameters of selected derivatives, demonstrating varying degrees of protection against induced seizures in rats and mice, emphasizing the importance of structural features in determining activity levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.